Cyclopentyl(2-ethylpiperidin-1-yl)methanone
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Overview
Description
Cyclopentyl(2-ethylpiperidin-1-yl)methanone is a chemical compound with the molecular formula C13H23NO and a molecular weight of 209.32782 g/mol . It is a member of the piperidine family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of Cyclopentyl(2-ethylpiperidin-1-yl)methanone typically involves the reaction of cyclopentanone with 2-ethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale batch reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
Cyclopentyl(2-ethylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
Cyclopentyl(2-ethylpiperidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclopentyl(2-ethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins, leading to changes in cellular processes and biological responses. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context .
Comparison with Similar Compounds
Cyclopentyl(2-ethylpiperidin-1-yl)methanone can be compared with other similar compounds, such as:
Cyclopentyl(phenyl)methanone: This compound has a similar cyclopentyl group but differs in the substituent attached to the methanone group.
Cyclopentyl(4-phenylpiperidin-1-yl)methanone: This compound has a phenyl group attached to the piperidine ring, which may result in different chemical and biological properties.
Cyclopentyl methyl ether: Although not a piperidine derivative, this compound shares the cyclopentyl group and is used in various chemical reactions and industrial applications.
This compound stands out due to its unique combination of the cyclopentyl and 2-ethylpiperidine groups, which confer specific chemical and biological properties that are valuable in research and industrial applications.
Properties
CAS No. |
574718-40-4 |
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Molecular Formula |
C13H23NO |
Molecular Weight |
209.33 g/mol |
IUPAC Name |
cyclopentyl-(2-ethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H23NO/c1-2-12-9-5-6-10-14(12)13(15)11-7-3-4-8-11/h11-12H,2-10H2,1H3 |
InChI Key |
XIUAWVWOVMNYNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)C2CCCC2 |
Origin of Product |
United States |
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